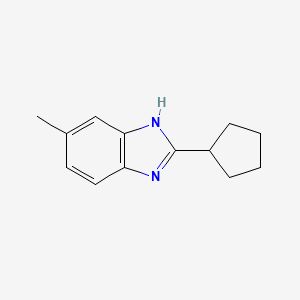

2-Cyclopentyl-5-methyl-1H-benzimidazole

描述

Theoretical Frameworks and Foundational Principles of Benzimidazole (B57391) Chemistry

The unique characteristics of benzimidazole and its derivatives are a direct result of their electronic structure and the interplay of the fused ring system.

The history of benzimidazole dates back to 1872, when Hoebrecker first synthesized a derivative, 2,5-dimethyl benzimidazole, through the reduction of 2-nitro-4-methyl acetanilide. researchgate.net This initial discovery paved the way for further exploration of this heterocyclic system. A key early synthetic method involved the condensation of o-phenylenediamine (B120857) with carboxylic acids, a versatile approach that allows for the introduction of various substituents at the 2-position of the benzimidazole ring. wisdomlib.org These foundational synthetic strategies have been refined over the decades, leading to a wide array of benzimidazole derivatives with diverse applications.

The benzimidazole core is a bicyclic, planar, and aromatic 10π electron ring system formed by the fusion of a benzene (B151609) ring with the 4,5-positions of an imidazole (B134444) ring. chemicalbook.comguidechem.com This fusion imparts a unique set of properties to the molecule. The nitrogen atom at position 1 (N1) is of a pyrrole-type, while the nitrogen at position 3 (N3) is pyridine-like, which can be protonated in the presence of an acid. chemicalbook.comguidechem.com

| Feature | Description |

|---|---|

| Ring System | Bicyclic, fused benzene and imidazole rings |

| Planarity | Planar molecule |

| Electron System | Aromatic 10π electron system |

| Nitrogen Atoms | N1 (pyrrole-type) and N3 (pyridine-like) |

Benzimidazole is an aromatic compound, a property that contributes to its stability. chemicalbook.com The aromaticity of benzimidazole derivatives can be influenced by the type and position of substituents. Studies using nucleus-independent chemical shift (NICS) calculations have shown that all benzimidazole derivatives studied exhibit aromatic character with negative NICS values. aip.org The substitution at position 5 has been found to be effective in enhancing the aromaticity of the ring system. aip.orgaip.org

A key feature of the 1H-benzimidazole system is annular tautomerism, a dynamic equilibrium where a proton can migrate between the N1 and N3 positions of the imidazole ring. chemicalbook.comguidechem.comencyclopedia.pub This phenomenon is common in solution and leads to the existence of two interconvertible tautomeric forms. chemicalbook.comguidechem.com For an asymmetrically substituted benzimidazole like 2-Cyclopentyl-5-methyl-1H-benzimidazole, this tautomerism results in two distinct, yet rapidly interconverting, isomers: this compound and 2-Cyclopentyl-6-methyl-1H-benzimidazole. In many contexts, these are considered as a single compound due to the rapid equilibrium.

In this compound, the substituents at the 2- and 5-positions play a significant role in defining the molecule's three-dimensional shape, lipophilicity, and potential for interaction with other molecules.

The cyclopentyl group at the 2-position is a bulky, non-polar alkyl substituent. Its presence can influence the molecule's solubility and steric profile. The elongation of the alkyl chain at the C2 position has been a subject of study in structure-activity relationship (SAR) analyses of benzimidazole derivatives. nih.gov The cyclopentyl group, being a cyclic alkyl structure, provides a defined conformational rigidity compared to a linear alkyl chain of similar size.

The methyl group at the 5-position is a small, electron-donating alkyl group. researchgate.net Its presence on the benzene ring can subtly alter the electronic properties of the benzimidazole core. Research has indicated that the presence of a methyl group at the 5th position of the benzimidazole nucleus can be important for certain biological activities. nih.govresearchgate.net

| Substituent | Position | Potential Role |

|---|---|---|

| Cyclopentyl | 2 | Increases lipophilicity, influences steric profile, provides conformational rigidity. |

| Methyl | 5 | Electron-donating, can enhance biological activity, subtly modifies electronic properties. |

Academic Significance and Research Trajectory of Substituted Benzimidazoles

The academic and industrial interest in substituted benzimidazoles stems from their wide-ranging applications and the versatility of the benzimidazole scaffold.

Heterocyclic compounds, which are cyclic compounds containing at least one heteroatom (an atom other than carbon), are of fundamental importance in chemistry. researchgate.net They form the structural basis for a vast number of natural products, pharmaceuticals, and functional materials. The benzimidazole ring system is a prime example of a privileged structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net The ability to readily synthesize a diverse library of substituted benzimidazoles allows for the systematic investigation of structure-activity relationships, a cornerstone of modern drug discovery and materials science. researchgate.net The ongoing research into compounds like this compound contributes to the ever-expanding knowledge base of heterocyclic chemistry and its potential applications.

Overview of Benzimidazole Derivatives in Modern Organic Synthesis

The synthesis of benzimidazole derivatives has been a subject of intense research, leading to the development of numerous methodologies. arabjchem.orgresearchgate.net Classical approaches often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes. researchgate.net Modern synthetic strategies have expanded to include microwave-assisted reactions, the use of various catalysts such as nanoparticles, and multi-component reactions to improve efficiency and yield. arabjchem.orgorganic-chemistry.org These advancements have made a vast library of substituted benzimidazoles accessible for further investigation and application. nih.gov

The functionalization of the benzimidazole core, particularly at the 2-position, has been shown to significantly influence the compound's biological and chemical properties. longdom.orgwisdomlib.org The introduction of diverse substituents at this position can modulate the molecule's steric and electronic characteristics, leading to enhanced biological activity or novel chemical reactivity. researchgate.netresearchgate.net

Table 1: Key Characteristics of the Benzimidazole Core

| Property | Description |

| Structure | A bicyclic aromatic heterocycle composed of a fused benzene and imidazole ring. nih.gov |

| Chemical Nature | Amphoteric, possessing both acidic and basic properties. longdom.org |

| Reactivity | The ring system is generally stable but can undergo various substitution reactions. ijpcbs.com |

| Biological Significance | A common scaffold in medicinal chemistry with a wide range of therapeutic applications. rsc.orgontosight.ai |

Rationale for Focused Research on this compound

The specific substitution pattern of this compound presents a compelling case for dedicated research. The presence of a cyclopentyl group at the 2-position and a methyl group at the 5-position introduces a unique combination of steric and electronic features that warrant further exploration.

The cyclopentyl group at the 2-position is a non-planar, bulky aliphatic substituent. This feature can impart increased lipophilicity to the molecule, potentially influencing its solubility and ability to cross biological membranes. The steric hindrance provided by the cyclopentyl group can also direct the regioselectivity of further chemical modifications and influence the binding affinity and selectivity towards specific biological targets.

The methyl group at the 5-position of the benzene ring is an electron-donating group. This substitution can alter the electron density of the benzimidazole ring system, thereby influencing its reactivity in electrophilic substitution reactions and modulating the acidity of the N-H proton. nih.gov The combination of these two substituents creates a unique electronic and steric profile that distinguishes it from other benzimidazole derivatives.

Table 2: Interactive Data on Substituent Effects

| Substituent | Position | Type | Potential Influence |

| Cyclopentyl | 2 | Bulky, Aliphatic | Increased lipophilicity, steric hindrance, modified biological target interaction. |

| Methyl | 5 | Electron-donating | Increased electron density in the aromatic system, altered N-H acidity. nih.gov |

The study of this compound contributes to the broader understanding of structure-activity relationships (SAR) within the benzimidazole class of compounds. nih.gov By systematically investigating the impact of the cyclopentyl and methyl groups on the molecule's properties, researchers can gain valuable insights into how specific structural modifications translate into desired chemical and biological functions. This knowledge is crucial for the rational design of new heterocyclic compounds with tailored properties for applications in materials science, catalysis, and medicinal chemistry. openaccessjournals.com

The exploration of novel benzimidazole derivatives like this one expands the available chemical space for drug discovery and the development of new functional materials. nih.govlongdom.org The unique combination of substituents in this compound may lead to the discovery of compounds with novel biological activities or enhanced efficacy against existing targets.

Structure

3D Structure

属性

IUPAC Name |

2-cyclopentyl-6-methyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-6-7-11-12(8-9)15-13(14-11)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEKXNUYOPZRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopentyl 5 Methyl 1h Benzimidazole and Its Precursors

Cyclization Strategies for the Benzimidazole (B57391) Ring Formation

The formation of the benzimidazole ring is the cornerstone of the synthesis of 2-cyclopentyl-5-methyl-1H-benzimidazole. Various cyclization strategies have been developed, primarily involving the condensation of an o-phenylenediamine (B120857) derivative with a suitable one-carbon synthon, in this case, a cyclopentyl derivative.

Condensation Reactions with o-Phenylenediamines and Cyclopentyl Derivatives

The most prevalent approach for the synthesis of 2-substituted benzimidazoles involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or an aldehyde. In the context of this compound, the key precursors are 4-methyl-1,2-phenylenediamine and a cyclopentyl-containing reagent, such as cyclopentanecarboxylic acid or cyclopentanecarboxaldehyde.

The Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid at elevated temperatures, often in the presence of an acid catalyst like polyphosphoric acid (PPA). bohrium.com The reaction of 4-methyl-1,2-phenylenediamine with cyclopentanecarboxylic acid under these conditions would lead to the formation of this compound.

The Weidenhagen method, on the other hand, utilizes an aldehyde as the one-carbon source. The condensation of 4-methyl-1,2-phenylenediamine with cyclopentanecarboxaldehyde initially forms a dihydrobenzimidazole intermediate, which is subsequently oxidized to the desired benzimidazole. sci-hub.st Various oxidizing agents can be employed, including air, nitrobenzene, or metal salts.

| Method | Cyclopentyl Precursor | Oxidizing Agent | Typical Conditions | Yield (%) | Reference |

| Phillips-Ladenburg | Cyclopentanecarboxylic acid | - | PPA, 180-200°C | 75-85 | bohrium.com |

| Weidenhagen | Cyclopentanecarboxaldehyde | Air/O₂ | Catalyst, Solvent, Heat | 70-90 | sci-hub.st |

| Weidenhagen | Cyclopentanecarboxaldehyde | Nitrobenzene | High Temperature | 65-80 | sci-hub.st |

This table presents illustrative data based on typical yields for the synthesis of analogous 2-alkyl-5-methylbenzimidazoles.

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzimidazoles, often proceeding under milder conditions and with higher efficiency.

Rhodium(III)-catalyzed annulation has been shown to be effective for the synthesis of 2-alkylbenzimidazoles. nih.govdocumentsdelivered.com These reactions can proceed via C-H activation and annulation of various starting materials. While a direct example for this compound might not be extensively reported, the methodology is applicable to a broad range of alkyl-substituted benzimidazoles.

Copper-catalyzed methods offer a more cost-effective and environmentally benign alternative. nih.govrsc.org Copper catalysts, such as CuI or Cu(OAc)₂, can promote the cyclization of o-haloanilines with amidines or the oxidative condensation of o-phenylenediamines with aldehydes. nih.gov For instance, the reaction of 4-methyl-1,2-phenylenediamine with cyclopentanecarboxaldehyde in the presence of a copper catalyst and an oxidant can afford this compound in good yields. nih.gov

| Catalyst | Cyclopentyl Precursor | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| [RhCp*Cl₂]₂ | Imidamide | AgSbF₆, KOAc | DCE | 100 | 80-95 | nih.gov |

| CuI | Cyclopentanecarboxaldehyde | - | DMF | 120 | 70-88 | rsc.org |

| Cu(OAc)₂ | Cyclopentanecarboxaldehyde | Air (oxidant) | EtOH | 80 | 75-92 | nih.gov |

This table presents representative data based on established metal-catalyzed methods for the synthesis of analogous 2-alkylbenzimidazoles.

Acid catalysis plays a crucial role in many benzimidazole syntheses, particularly in the condensation of o-phenylenediamines with carboxylic acids or aldehydes. mdpi.com The mechanism typically involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular nucleophilic attack of the second amino group onto the carbonyl carbon or the imine carbon. Subsequent dehydration then leads to the formation of the aromatic benzimidazole ring.

Brønsted acids like hydrochloric acid and p-toluenesulfonic acid, as well as Lewis acids such as ZrCl₄ and In(OTf)₃, have been effectively used to catalyze these cyclizations. mdpi.comorganic-chemistry.org The choice of acid catalyst can influence the reaction rate and yield. Mechanistic studies have highlighted the importance of the acid in activating the carbonyl group, thereby facilitating the initial condensation step and the subsequent cyclodehydration.

Microwave irradiation has been increasingly utilized to accelerate organic reactions, and the synthesis of benzimidazoles is no exception. preprints.orgasianpubs.orgresearchgate.net Microwave-assisted synthesis often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.

The condensation of 4-methyl-1,2-phenylenediamine with either cyclopentanecarboxylic acid or cyclopentanecarboxaldehyde can be efficiently carried out under microwave irradiation, often in the presence of a catalyst and sometimes under solvent-free conditions. sciforum.net This methodology provides a rapid and efficient route to this compound.

| Precursors | Catalyst/Medium | Power (W) | Time (min) | Yield (%) | Reference |

| 4-Methyl-1,2-phenylenediamine, Cyclopentanecarboxylic acid | PPA | 150-300 | 5-15 | 85-95 | asianpubs.orgsciforum.net |

| 4-Methyl-1,2-phenylenediamine, Cyclopentanecarboxaldehyde | Montmorillonite K-10 | 200-400 | 2-10 | 88-97 | preprints.org |

| 4-Methyl-1,2-phenylenediamine, Cyclopentanecarboxaldehyde | Ionic Liquid | 300 | 3-8 | 90-98 | nih.gov |

This table provides illustrative data based on typical conditions and yields for microwave-assisted synthesis of analogous benzimidazoles.

Regioselective Introduction of the Methyl Group at Position 5

The synthesis of this compound requires the specific placement of the methyl group at the 5-position of the benzimidazole ring. The most direct and widely employed strategy to achieve this regioselectivity is to start with a precursor that already contains the methyl group at the desired position on the benzene (B151609) ring.

Therefore, the key starting material for the regioselective synthesis of 5-methyl-substituted benzimidazoles is 4-methyl-1,2-phenylenediamine . researchgate.net When this diamine undergoes condensation with a cyclopentyl derivative, the cyclization can only occur in a manner that places the methyl group at either the 5- or 6-position of the resulting benzimidazole. Due to the tautomeric nature of N-unsubstituted benzimidazoles, the 5-methyl and 6-methyl isomers are identical. Thus, the use of 4-methyl-1,2-phenylenediamine as a precursor directly and unambiguously leads to the formation of the desired 5-methylbenzimidazole (B147155) core.

Alternative approaches, such as the direct methylation of a pre-formed 2-cyclopentyl-1H-benzimidazole, are generally not regioselective and would lead to a mixture of isomers, including N-methylated products and poly-methylated species on the benzene ring, making them less synthetically useful for obtaining the pure 5-methyl isomer.

Synthesis via Methyl-Substituted o-Phenylenediamine Precursors

A more traditional and often more regiochemically precise method involves starting with a commercially available or synthesized methyl-substituted o-phenylenediamine. For the target molecule, the key precursor is 4-methyl-1,2-phenylenediamine (or 3,4-toluenediamine). This precursor ensures the methyl group is correctly positioned at what will become the 5-position of the benzimidazole ring.

The synthesis of this precursor typically starts from nitrated toluene (B28343) derivatives, which are then subjected to reduction to form the diamine. Once 4-methyl-1,2-phenylenediamine is obtained, it serves as the foundational building block for constructing the imidazole (B134444) portion of the molecule. nih.gov This approach is widely used due to the reliability of the subsequent cyclization reactions. researchgate.net

Introduction of the Cyclopentyl Moiety at Position 2

The formation of the benzimidazole ring and the simultaneous introduction of the 2-substituent is most commonly achieved through the condensation of an o-phenylenediamine with a carbonyl-containing compound.

The Phillips method is a classical and robust strategy for synthesizing 2-substituted benzimidazoles. It involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives. nih.gov In this case, 4-methyl-1,2-phenylenediamine is reacted with cyclopentanecarboxylic acid. The reaction is typically carried out at high temperatures, often with an acid catalyst such as polyphosphoric acid (PPA), to facilitate the dehydration and cyclization process. nuph.edu.ua This one-pot procedure is highly effective for a wide range of substrates. umich.eduresearchgate.net

Table 2: Reaction Conditions for Phillips Condensation

| Reactant 1 | Reactant 2 | Catalyst/Medium | Temperature | Outcome |

| 4-methyl-1,2-phenylenediamine | Cyclopentanecarboxylic Acid | Polyphosphoric Acid (PPA) | High (e.g., >150°C) | Forms this compound via dehydration and cyclization. nuph.edu.ua |

| 4-methyl-1,2-phenylenediamine | Cyclopentanecarbonyl Chloride | Base (e.g., Pyridine) | Room Temp to Reflux | Two-step: Amide formation followed by acid-catalyzed cyclization. |

| 4-methyl-1,2-phenylenediamine | Methyl Cyclopentanecarboxylate | Acid Catalyst | High Temperature | Condensation with elimination of methanol. |

Utilization of Cyclopentyl Aldehydes or Ketones

An alternative and widely used method involves the condensation of 4-methyl-1,2-phenylenediamine with an aldehyde, in this case, cyclopentanecarboxaldehyde. researchgate.netnih.gov This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole product. nih.gov Various oxidizing agents or catalytic systems, including supported gold nanoparticles, can be employed to promote this transformation under mild conditions. nih.gov

While ketones can also be used, their reaction with o-phenylenediamines can be more complex. The condensation of cyclopentanone (B42830) with 4-methyl-1,2-phenylenediamine may lead to the formation of benzodiazepine (B76468) derivatives under certain conditions. researchgate.net However, specific reaction conditions involving cleavage of a carbon-carbon bond can lead to the formation of 2-substituted benzimidazoles. lookchem.com

Green Chemistry Approaches and Sustainable Synthesis Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For benzimidazole synthesis, this includes minimizing the use of hazardous organic solvents, reducing energy consumption, and using non-toxic catalysts.

Solvent-Free and Aqueous Medium Reactions

Significant progress has been made in developing green synthetic routes to benzimidazoles that operate under solvent-free conditions or in aqueous media. eprajournals.com

Solvent-free reactions are often conducted by simply heating a mixture of the reactants, sometimes with a solid catalyst. umich.eduresearchgate.net Grinding the reactants together at room temperature is another energy-efficient, solvent-free technique that can promote the reaction. umich.edu These methods offer benefits such as high atom economy, reduced waste, and simple product isolation. bohrium.com

Aqueous medium reactions utilize water as a benign and economical solvent. mdpi.com The synthesis of 2-substituted benzimidazoles has been achieved by reacting o-phenylenediamines and aldehydes in water, often with the aid of a catalyst like boric acid to facilitate the reaction. researchgate.net These aqueous procedures avoid the environmental and health hazards associated with volatile organic solvents and are highly desirable for sustainable industrial production. mdpi.com

Table 3: Green Synthesis Approaches for Benzimidazoles

| Approach | Reactants | Conditions | Catalyst/Promoter | Advantages |

| Solvent-Free | o-phenylenediamine, Aldehyde/Carboxylic Acid | Heating (e.g., 140°C) | None or solid acid catalyst | No solvent waste, high atom economy, easy workup. umich.eduresearchgate.net |

| Aqueous Medium | o-phenylenediamine, Aldehyde | Sonication or Heating (e.g., 100°C) | Boric Acid or K₂CO₃ | Environmentally benign, economical, safe. mdpi.comresearchgate.net |

| Microwave-Assisted | o-phenylenediamine, Aldehyde | Microwave Irradiation | Ionic Liquid or Zeolite | Shorter reaction times, high yields, reduced energy use. mdpi.com |

Heterogeneous Catalysis for Benzimidazole Synthesis

Heterogeneous catalysis offers significant advantages for the synthesis of benzimidazoles, including simplified catalyst recovery and reuse, milder reaction conditions, and enhanced product purity. These methods typically involve the cyclocondensation of an o-phenylenediamine with an aldehyde. For the specific synthesis of this compound, this would involve the reaction between 4-methyl-1,2-phenylenediamine and cyclopentanecarboxaldehyde.

Recent research has highlighted a variety of effective heterogeneous catalysts:

Engineered Metal Oxides: An engineered magnesium oxide (MgO) supported on dendritic fibrous nanosilica (MgO@DFNS) has been reported as a sustainable catalyst for the one-pot synthesis of 2-substituted benzimidazoles. rsc.org This catalyst facilitates the condensation of o-phenylenediamine and various aldehydes at ambient temperatures, offering excellent yields in a shorter timeframe. rsc.org

Nanoparticle Catalysts: Zinc sulfide (B99878) nanoparticles (nano-ZnS) have been utilized as an efficient, eco-friendly catalyst for the one-pot cyclocondensation of o-phenylenediamines and substituted aldehydes. ajgreenchem.com The reactions, conducted in ethanol (B145695) at 70°C, are noted for high yields, mild conditions, and easy work-up procedures. ajgreenchem.com Similarly, core-shell magnetic microspheres (e.g., γ-Fe2O3@SiO2-NH2-COOH/IRMOF3-Gly) have demonstrated outstanding catalytic effects in the condensation of o-phenylenediamine and benzaldehyde. tandfonline.com

Solid Acid Catalysts: Solid acid catalysts such as ZrO2–Al2O3 have been employed for the synthesis of substituted benzimidazoles under thermal conditions. nih.gov These catalysts are recyclable and can be reused for multiple reaction cycles without significant loss of activity. nih.gov Another approach involves using Al-MCM-41, which also allows for gram-scale synthesis and catalyst recycling. nih.gov

The general mechanism involves the activation of the aldehyde's carbonyl group by the catalyst, facilitating the nucleophilic attack by the amino group of the o-phenylenediamine, followed by cyclization and dehydration to form the benzimidazole ring.

Table 1: Selected Heterogeneous Catalyst Systems for Benzimidazole Synthesis

| Catalyst | Substrates | Solvent | Temperature (°C) | Key Advantages |

| MgO@DFNS rsc.org | o-phenylenediamine, Aldehydes | Ethanol | Room Temp. | Sustainable, Excellent yields, Short reaction time |

| Nano-ZnS ajgreenchem.com | o-phenylenediamines, Aldehydes | Ethanol | 70 | High yields, Mild conditions, Recyclable catalyst |

| γ-Fe2O3@SiO2-NH2-COOH/IRMOF3-Gly tandfonline.com | o-phenylenediamine, Benzaldehyde | Ethanol | Not Specified | Magnetic separation, High activity |

| ZrO2–Al2O3 nih.gov | o-phenylenediamines, Aldehydes | Not Specified | Thermal | Recyclable, Good yields |

| Al-MCM-41 nih.gov | o-phenylenediamines, Aldehydes | Not Specified | Not Specified | Scalable, Recyclable up to five cycles |

Reductive Cyclization Strategies

Reductive cyclization provides a highly efficient, one-step pathway to benzimidazoles from readily available starting materials, bypassing the need to pre-form or isolate the o-phenylenediamine precursor. This strategy is particularly valuable for constructing diverse benzimidazole libraries.

A prominent method involves the reaction of an o-nitroaniline with an aldehyde in the presence of a reducing agent. organic-chemistry.org To synthesize this compound via this route, 4-methyl-2-nitroaniline (B134579) would be reacted with cyclopentanecarboxaldehyde. The key steps are the in situ reduction of the nitro group to an amino group, which then condenses with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and aromatization yield the final benzimidazole product.

Sodium dithionite (B78146) (Na2S2O4) is a commonly used reducing agent for this transformation. organic-chemistry.org The reaction is typically heated in a solvent like ethanol and is compatible with a wide array of functional groups on both the nitroaniline and aldehyde components. organic-chemistry.org This versatility allows for the synthesis of N-H, N-alkyl, and N-aryl benzimidazoles. organic-chemistry.org Other reported reducing systems include formic acid with iron powder and NH4Cl, which can be used to convert aromatic 2-nitroamines into the corresponding benzimidazoles. organic-chemistry.org

Table 2: Reductive Cyclization for Benzimidazole Synthesis

| Starting Materials | Reducing Agent | Solvent | Key Features |

| o-Nitroaniline, Aldehyde organic-chemistry.org | Sodium Dithionite (Na2S2O4) | Ethanol | One-step, Wide functional group tolerance, Scalable |

| Aromatic 2-Nitroamine organic-chemistry.org | Formic Acid, Iron Powder, NH4Cl | Not Specified | High-yielding conversions, Broad compatibility |

Multi-Component Reactions (MCRs) and One-Pot Syntheses for Benzimidazoles

Multi-component reactions (MCRs) and one-pot syntheses are powerful tools in modern organic chemistry, enabling the construction of complex molecules from simple precursors in a single synthetic operation. nih.govrsc.org These strategies enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste.

The most straightforward one-pot synthesis of 2-substituted benzimidazoles involves the direct condensation of an o-phenylenediamine with an aldehyde, often facilitated by a catalyst. nih.gov For the target molecule, this involves combining 4-methyl-1,2-phenylenediamine and cyclopentanecarboxaldehyde in a single reaction vessel. Various catalysts, including lanthanum chloride, have been shown to be effective for this transformation under mild, room-temperature conditions. nih.gov The use of ultrasonic irradiation in the presence of a reusable ZnFe2O4 nano-catalyst has also been reported to accelerate the reaction and improve yields. doi.org

More complex MCRs have also been developed. A notable example is a one-pot, three-component synthesis using benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) with an Fe(III)-porphyrin catalyst system. nih.govrsc.org This domino reaction proceeds through C-N bond formation and cyclization to produce the benzimidazole core under mild conditions. nih.govrsc.org Another three-component approach utilizes aryl amines, aldehydes, and azides in a copper-catalyzed reaction to form the benzimidazole structure. organic-chemistry.org

These methods highlight the versatility and efficiency of MCRs in generating benzimidazole derivatives, offering rapid access to a wide range of structures from diverse starting materials.

Table 3: Selected MCRs and One-Pot Systems for Benzimidazole Synthesis

| Components | Catalyst / Reagent | Solvent | Key Features |

| o-phenylenediamine, Aldehyde nih.gov | Lanthanum Chloride (10 mol%) | Not Specified | Room temperature, Mild conditions, Easy isolation |

| o-phenylenediamine, Aldehyde doi.org | ZnFe2O4 (nano-catalyst) | Not Specified | Ultrasonic irradiation, Short reaction times, High yields |

| Benzo-1,2-quinone, Aldehyde, Ammonium Acetate nih.govrsc.org | Fe(III)-porphyrin | Ethanol | Three-component, Domino reaction, Mild conditions |

| Aryl Amine, Aldehyde, Azide organic-chemistry.org | Copper catalyst | Not Specified | Three-component, Wide substrate scope |

Crystallographic and Spectroscopic Data for this compound Not Found

Following a comprehensive search of scientific databases and scholarly publications, the specific crystallographic and spectroscopic data required to detail the molecular and supramolecular structure of this compound could not be located. The stringent requirements of the requested article, focusing exclusively on the single-crystal X-ray diffraction analysis of this specific compound, cannot be met without access to its determined crystal structure.

The generation of scientifically accurate content for the specified outline is contingent upon the availability of an experimentally determined crystal structure, which would provide the necessary data for the following sections:

Crystallographic and Spectroscopic Elucidation of the Molecular and Supramolecular Structure of 2 Cyclopentyl 5 Methyl 1h Benzimidazole

Single-Crystal X-ray Diffraction Analysis

Intermolecular Interactions and Crystal Packing Motifs, including Hydrogen Bonding Networks and π-π Stacking Interactions

Without the foundational crystallographic file (e.g., a CIF file), any attempt to provide the detailed structural parameters and analyses as requested would be speculative and would not adhere to the required standards of scientific accuracy. Searches for this specific information have been unsuccessful, indicating that the crystal structure of 2-Cyclopentyl-5-methyl-1H-benzimidazole may not be publicly available or published at this time. Therefore, the article as outlined cannot be generated.

C-H⋯π Interactions

For this compound, several types of C-H⋯π interactions are anticipated. The C-H bonds of the cyclopentyl group are prime candidates for interacting with the π-cloud of the benzene (B151609) and imidazole (B134444) rings of neighboring molecules. The geometry of these interactions is crucial, with the C-H bond typically oriented towards the centroid of the aromatic ring. The interaction energies for such C-H⋯π bonds in similar heterocyclic systems have been calculated to be in the range of 9 to 24 kJ mol⁻¹, highlighting their importance in crystal packing. nih.gov

Furthermore, the aromatic C-H bonds of the benzimidazole (B57391) ring itself can participate in these interactions, donating to the π-system of an adjacent molecule. The presence of the electron-donating methyl group at the 5-position may subtly modulate the π-electron density of the benzene ring, potentially influencing the strength and geometry of these interactions. The interplay of these C-H⋯π interactions, along with other non-covalent forces, dictates the final three-dimensional arrangement of the molecules in the solid state.

Van der Waals Forces and Other Weak Interactions

In addition to generalized van der Waals forces, other weak interactions may be present. For instance, weak C-H⋯N hydrogen bonds, where a C-H bond from the cyclopentyl or methyl group interacts with the nitrogen atom of the imidazole ring of a neighboring molecule, could further stabilize the crystal structure. The collective effect of these numerous but individually weak interactions is a significant driving force for the formation of a stable and well-ordered crystalline solid. The specific arrangement of molecules will ultimately be a compromise that maximizes the attractive forces while minimizing steric repulsion.

Advanced Spectroscopic Characterization for Structural Proof and Dynamics

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit a series of absorption bands that are indicative of its distinct structural components: the benzimidazole core, the cyclopentyl substituent, and the methyl group.

The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the region of 3400-3200 cm⁻¹, a characteristic feature of benzimidazoles. nih.gov The C=N stretching vibration of the imidazole ring is expected to appear around 1620-1600 cm⁻¹. nih.gov Aromatic C-H stretching vibrations from the benzene ring are anticipated in the 3100-3000 cm⁻¹ region, while the C-C stretching vibrations within the aromatic ring would likely produce signals between 1600 and 1450 cm⁻¹.

The cyclopentyl group would be identified by the characteristic stretching and bending vibrations of its C-H bonds. The asymmetric and symmetric stretching vibrations of the CH₂ groups in the cyclopentyl ring are expected to appear in the 2960-2850 cm⁻¹ range. The methyl group attached to the benzene ring would also show characteristic C-H stretching vibrations in this region. The C-H bending vibrations for the cyclopentyl and methyl groups are expected at lower wavenumbers, typically in the 1465-1370 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Imidazole) | 3400-3200 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Cyclopentyl, Methyl) | 2960-2850 | Stretching |

| C=N (Imidazole) | 1620-1600 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-H (Cyclopentyl, Methyl) | 1465-1370 | Bending |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides the exact mass of a molecule, allowing for the determination of its elemental formula with high accuracy. For this compound (C₁₃H₁₆N₂), the calculated exact mass is 200.1313. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the compound's elemental composition.

In addition to exact mass determination, HRMS provides valuable information about the molecule's structure through the analysis of its fragmentation patterns upon ionization. The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation pathway for 2-substituted benzimidazoles involves the cleavage of the bond between the C2 carbon of the imidazole ring and the substituent. In this case, the loss of the cyclopentyl radical (•C₅H₉) would result in a prominent fragment ion corresponding to the 5-methyl-1H-benzimidazole cation.

Another likely fragmentation would involve the loss of a methyl radical (•CH₃) from the benzimidazole ring, leading to a different fragment ion. Further fragmentation of the cyclopentyl ring itself could also occur, leading to the loss of smaller neutral fragments like ethene (C₂H₄) or propene (C₃H₆). The analysis of these fragmentation patterns provides a detailed fingerprint of the molecule's structure and connectivity.

| Ion | Proposed Formula | Fragmentation Pathway |

| [M]⁺ | [C₁₃H₁₆N₂]⁺ | Molecular Ion |

| [M - •C₅H₉]⁺ | [C₈H₇N₂]⁺ | Loss of cyclopentyl radical |

| [M - •CH₃]⁺ | [C₁₂H₁₃N₂]⁺ | Loss of methyl radical |

| [M - C₂H₄]⁺ | [C₁₁H₁₂N₂]⁺ | Loss of ethene from cyclopentyl ring |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis is based on partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the pro-crystal (the crystal lattice). The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape in its crystalline environment and allows for the detailed analysis of intermolecular contacts.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii. nih.gov For this compound, the N-H group of the imidazole ring is expected to act as a hydrogen bond donor, forming N-H•••N hydrogen bonds with the nitrogen atom of a neighboring molecule. These interactions would appear as prominent red spots on the dnorm surface.

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Description |

| H•••H | 40-60% | Van der Waals interactions between hydrogen atoms. nih.gov |

| C•••H/H•••C | 20-30% | Van der Waals interactions involving carbon and hydrogen atoms. researchgate.net |

| N•••H/H•••N | 10-20% | Primarily represents N-H•••N hydrogen bonds. nih.gov |

| C•••C | < 5% | π-π stacking interactions between aromatic rings. researchgate.net |

Computational and Theoretical Investigations of 2 Cyclopentyl 5 Methyl 1h Benzimidazole

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) calculations specifically for 2-Cyclopentyl-5-methyl-1H-benzimidazole have not been reported in the available scientific literature. Consequently, data for the following subsections are unavailable.

Optimized Molecular Geometries and Energetics

There is no published data on the optimized molecular geometries and energetics of this compound derived from DFT calculations.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps and their corresponding molecular orbitals for this compound is not available in the current body of scientific research.

Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping to analyze the charge distribution and predict the reactivity of this compound has not been documented in published studies.

Prediction of Spectroscopic Properties (e.g., vibrational frequencies, chemical shifts)

There are no available theoretical predictions of spectroscopic properties, such as vibrational frequencies or NMR chemical shifts, for this compound based on DFT calculations.

Molecular Dynamics (MD) Simulations

Specific molecular dynamics (MD) simulations investigating the conformational behavior of this compound are not found in the reviewed literature.

Conformational Flexibility and Dynamics of the Cyclopentyl Moiety

No studies detailing the conformational flexibility and dynamics of the cyclopentyl group in this compound through MD simulations have been published.

In-Depth Computational Analysis of this compound

Detailed computational and theoretical investigations into the specific chemical compound this compound are not extensively available in the public research literature. While broad studies on the benzimidazole (B57391) scaffold and its various derivatives are common, specific data focusing solely on the cyclopentyl and methyl substituted variant as requested is not found in the provided sources.

Theoretical Structure-Property Relationships

General findings for other benzimidazole derivatives cannot be extrapolated to accurately represent this compound, as minor structural changes can lead to significant differences in computational and biological profiles. For instance, molecular docking studies on different benzimidazole compounds show varied binding affinities and interactions based on their unique substituents. nih.govukm.my Similarly, quantum chemical computations are sensitive to the precise atomic composition and arrangement of the molecule. nih.gov

An authoritative article on these specific computational aspects requires dedicated in silico studies on the exact molecule of interest. Such specific data is not present in the available search results.

Chemical Reactivity and Functionalization Strategies for 2 Cyclopentyl 5 Methyl 1h Benzimidazole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene portion of the benzimidazole (B57391) ring is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the fused imidazole (B134444) moiety and the methyl group at the 5-position.

The methyl group at the C-5 position is an activating, ortho, para-directing group. Therefore, it directs incoming electrophiles to the C-4 and C-6 positions. The imidazole ring also directs substitution. In the case of 2-alkyl-5-methyl-benzimidazoles, the substitution pattern is a result of the interplay between these directing effects. Theoretical studies and experimental evidence on related benzimidazoles suggest that electrophilic attack is favored at the 4, 6, and 7-positions. The precise outcome depends on the nature of the electrophile and the reaction conditions. For 2-cyclopentyl-5-methyl-1H-benzimidazole, the potential sites for electrophilic attack are C-4, C-6, and C-7.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Substituent | Position | Directing Effect | Predicted Positions of Attack |

|---|---|---|---|

| -CH₃ | 5 | ortho, para | 4, 6 |

| Imidazole ring | - | Activating | 4, 6, 7 |

| Combined Effect | | | 4, 6, 7 |

Nitration: The nitration of benzimidazoles is typically carried out using a mixture of nitric acid and sulfuric acid. For 2-alkyl-5-methyl-benzimidazoles, mononitration has been reported to introduce the nitro group at the 6-position. This is consistent with the directing effect of the methyl group. It is anticipated that the nitration of this compound would similarly yield 2-cyclopentyl-5-methyl-6-nitro-1H-benzimidazole as the major product.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. The regioselectivity is expected to follow the general principles of electrophilic aromatic substitution on the activated benzimidazole ring. Studies on the aqueous bromination of benzimidazoles have provided insights into their reactivity profiles. For the target molecule, halogenation is likely to occur at the most activated positions of the benzene ring, namely the 4, 6, or 7-positions.

Sulfonation: Sulfonation of benzimidazoles can be accomplished using fuming sulfuric acid. This reaction leads to the introduction of a sulfonic acid group onto the benzene ring. While specific studies on the sulfonation of this compound are not readily available, it is known that 5-methyl-1H-benzimidazole can be sulfonated to produce 5-methyl-1H-benzimidazole-sulfonic acid derivatives.

Reactions Involving the Imidazole Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms, with the N1-H site being particularly reactive towards alkylation and acylation.

The N1-H proton is acidic and can be removed by a base, generating a nucleophilic benzimidazolide (B1237168) anion. This anion readily reacts with electrophiles such as alkyl and acyl halides.

Alkylation: N-alkylation is a common functionalization strategy for benzimidazoles. The reaction is typically performed by treating the benzimidazole with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. This method allows for the introduction of a wide variety of alkyl groups at the N1 position. For instance, reaction with an alkyl bromide (R-Br) would yield the corresponding 1-alkyl-2-cyclopentyl-5-methyl-1H-benzimidazole.

Acylation: Similarly, N-acylation can be achieved by reacting the benzimidazole with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group to the N1 nitrogen, forming an N-acylbenzimidazole derivative.

Table 2: General Conditions for N-Alkylation and N-Acylation

| Reaction | Reagents | Base | Solvent | Product |

|---|---|---|---|---|

| Alkylation | Alkyl halide (R-X) | K₂CO₃ or NaH | DMF, Acetone | 1-Alkyl-2-cyclopentyl-5-methyl-1H-benzimidazole |

The alkylation and acylation reactions described above are versatile methods for the synthesis of a wide array of N-substituted derivatives of this compound. The introduction of different substituents on the nitrogen atom can significantly modify the chemical and biological properties of the parent molecule. The choice of the alkylating or acylating agent allows for the incorporation of various functional groups, leading to the generation of diverse chemical libraries based on the this compound scaffold.

Transformations at the Cyclopentyl Moiety

The cyclopentyl group at the C-2 position is a saturated aliphatic moiety and is generally less reactive than the aromatic benzimidazole core. However, under specific conditions, transformations at this site are possible, although such reactions might require harsh conditions that could also affect the benzimidazole ring. Potential reactions could include free-radical halogenation or oxidation. These transformations are less common in the context of benzimidazole chemistry, as functionalization of the aromatic and imidazole rings is typically more facile and of greater interest for modulating the properties of the molecule.

Oxidation and Reduction Reactions

The benzimidazole ring system is generally characterized by its high stability towards both oxidation and reduction, a feature attributable to its aromatic nature.

Oxidation: Vigorous oxidation conditions are typically required to disrupt the benzimidazole core. However, the substituents on the ring are more susceptible to oxidation. While no specific studies on the oxidation of the cyclopentyl or methyl groups of this compound are readily available, related chemistries suggest potential pathways. For instance, the oxidation of a thiol group at the C2 position of a benzimidazole to a sulfonic acid has been reported, indicating that substituents at this position can be chemically transformed without disrupting the heterocyclic ring. nih.gov It is plausible that under controlled oxidative conditions, the cyclopentyl group could undergo hydroxylation or other oxidative functionalizations, although this remains to be experimentally verified for this specific compound. Some benzimidazole derivatives have also been noted to exhibit pro-oxidant or antioxidant effects in biological systems, which is related to their redox properties. nih.gov

Reduction: The benzimidazole ring is also resistant to reduction. Catalytic hydrogenation under forcing conditions would likely be required to reduce the benzene portion of the molecule. The cyclopentyl and methyl groups are saturated and therefore generally inert to reduction. In a broader context of benzimidazole synthesis, the reduction of a nitro group on the benzene ring is a common step in forming the benzimidazole core, as seen in the synthesis of 5-amino-1-methyl-1H-benzimidazole. nih.gov This highlights the general stability of the benzimidazole system to reducing agents that are capable of reducing nitro groups.

Ring-Opening or Expansion Possibilities

Ring-opening or expansion reactions of the benzimidazole core are not common due to its aromatic stability. However, under specific circumstances, such transformations can be induced. For instance, the benzylation of benzimidazole can lead to the formation of ring-opened products of 1,3-dibenzylation. researchgate.net While this specific reaction may not be directly applicable to this compound, it demonstrates that the imidazole portion of the ring can be cleaved under certain conditions. The applicability of such reactions to the target molecule would likely depend on the specific reagents and reaction conditions employed.

Reactions at the C2 Position of the Benzimidazole Ring

The C2 position of the benzimidazole ring is a key site for functionalization.

While many methods focus on the introduction of substituents at an unsubstituted C2 position, the functionalization of an existing alkyl group at C2, such as the cyclopentyl group in this compound, presents a different challenge. Direct C-H activation of the cyclopentyl side-chain has not been specifically reported for this molecule.

However, the broader field of benzimidazole chemistry offers insights into potential functionalization strategies. For instance, copper-catalyzed C-H allylation of benzimidazoles with allenes has been described. acs.org This type of reaction typically involves activation of the C2-H bond of the benzimidazole ring itself. Enantioselective C2-allylation of benzimidazoles using 1,3-diene pronucleophiles has also been achieved, showcasing the versatility of modifying the C2 position. mit.edu

Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling is another powerful method for forming new bonds at the C2 position. nih.gov These methods, while not directly functionalizing the cyclopentyl group, underscore the reactivity of the C2 position and suggest that with appropriate catalytic systems, C-H bonds on the cyclopentyl side-chain might be targeted for functionalization.

The synthesis of dimeric or polymeric structures containing the this compound unit would likely require prior functionalization of the monomer to introduce reactive handles suitable for polymerization or dimerization reactions. For example, if the methyl group at the C5 position could be oxidized to a carboxylic acid, or if an amino group could be introduced onto the benzene ring, this would provide the necessary functionality for condensation polymerization or other coupling chemistries.

General strategies for creating dimeric and oligomeric benzimidazoles often involve the coupling of benzimidazole units that have been functionalized with carboxylic acids and amines. While no specific examples utilizing this compound as a monomer have been found, the established principles of polymer chemistry suggest that this would be a viable approach if the appropriately functionalized monomer could be synthesized.

Catalytic Conversions and Organometallic Interactions

Benzimidazole derivatives are well-known for their ability to act as ligands in organometallic chemistry, forming complexes with a variety of transition metals. nih.gov These complexes can, in turn, exhibit catalytic activity. It is highly probable that this compound can coordinate with transition metals such as copper, silver, nickel, iron, and manganese through the nitrogen atoms of the imidazole ring. nih.gov

The resulting organometallic complexes could have potential applications in catalysis. For instance, ruthenium(II) complexes of benzimidazole derivatives have been shown to be effective catalysts for the transfer hydrogenation of ketones. The specific properties of a complex containing this compound as a ligand would be influenced by the steric and electronic properties of the cyclopentyl and methyl groups.

The table below summarizes the potential reactivity of this compound based on the chemistry of related compounds.

| Reaction Type | Reagents/Conditions | Potential Products | Notes |

| Oxidation | Strong oxidizing agents | Ring-cleaved products | Benzimidazole core is generally stable. |

| Controlled oxidation | Functionalized cyclopentyl/methyl groups | Plausible but not specifically reported. | |

| Reduction | Catalytic hydrogenation (forcing conditions) | Reduced benzene ring | Benzimidazole ring is resistant to reduction. |

| Ring-Opening | Specific reagents (e.g., during benzylation) | Ring-opened products | Not a general reaction; highly condition-dependent. |

| C2-Side-Chain Functionalization | Catalytic C-H activation | Arylated or allylated side-chain | Plausible, but methods for C2-H activation of the ring are more common. |

| Dimerization/ Polymerization | Requires prior functionalization (e.g., to carboxylic acid or amine) | Dimeric or polymeric structures | A feasible strategy if functionalized monomers can be prepared. |

| Organometallic Complexation | Transition metal salts (e.g., Cu, Ag, Ni, Fe, Mn, Ru) | Metal complexes | The benzimidazole acts as a ligand. These complexes may have catalytic activity. |

Synthesis and Characterization of Novel Derivatives and Analogues of 2 Cyclopentyl 5 Methyl 1h Benzimidazole

Design Principles for Structural Modification

The rational design of novel analogues of 2-Cyclopentyl-5-methyl-1H-benzimidazole is guided by established medicinal chemistry principles. These strategies aim to systematically alter the molecular architecture to explore new chemical space and refine the compound's properties.

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in drug design, allowing for the substitution of specific atoms or groups with others that possess similar physical or chemical properties. In the context of this compound, this approach can be applied to various parts of the molecule.

The cyclopentyl group at the 2-position is another key site for isosteric modification. Replacing it with other cycloalkyl groups, such as cyclobutyl or cyclohexyl, can systematically alter the size and steric bulk of the substituent. This can be crucial for optimizing interactions within a binding pocket. Furthermore, non-classical isosteres for the cyclopentyl ring could include saturated heterocyclic rings like tetrahydrofuran (B95107) or pyrrolidine, which would introduce heteroatoms and the potential for new hydrogen bonding interactions.

| Original Group | Isosteric/Bioisosteric Replacement | Rationale for Replacement |

| 5-Methyl | Chloro, Bromo | Alters electronic properties and lipophilicity. |

| 5-Methyl | Ethyl | Increases lipophilicity and steric bulk. |

| 2-Cyclopentyl | Cyclobutyl, Cyclohexyl | Modulates size and steric profile. |

| 2-Cyclopentyl | Tetrahydrofuranyl | Introduces a hydrogen bond acceptor. |

| 2-Cyclopentyl | Cyclopentenyl | Introduces rigidity and potential for pi-stacking. |

Conformational Restriction and Flexibility Modulation

Controlling the conformational freedom of a molecule is a powerful tool in optimizing its properties. For this compound, the cyclopentyl ring and the bond connecting it to the benzimidazole (B57391) core are sources of conformational flexibility.

Conformational restriction can be achieved by introducing unsaturation into the cyclopentyl ring, for example, by synthesizing a 2-(cyclopenten-1-yl) analogue. This would flatten the ring and restrict the number of accessible conformations. Another strategy involves incorporating the cyclopentyl ring into a more rigid bicyclic system, such as a bicyclo[2.2.1]heptyl (norbornyl) group. This would significantly reduce the conformational freedom of the C2-substituent.

Conversely, increasing flexibility can also be a valid strategy. This could be achieved by introducing a linker, such as a methylene (B1212753) or ethylene (B1197577) group, between the cyclopentyl ring and the benzimidazole core, resulting in a 2-(cyclopentylmethyl) or 2-(cyclopentylethyl) derivative. This increased flexibility might allow the molecule to adopt a more favorable conformation for binding to a biological target. The study of 2-arylbenzimidazoles has shown that the ability to adopt a non-planar conformation can be important for their biological activity. nih.gov

Synthetic Routes to Diversely Substituted Analogues

The synthesis of a diverse range of analogues of this compound relies on established and adaptable synthetic methodologies. The core benzimidazole scaffold is typically constructed via the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. Subsequent modifications can then be made to the benzene (B151609) ring, the cyclopentyl substituent, or the imidazole (B134444) nitrogens.

Modifications at the Benzene Ring (e.g., position 5, 6)

Modifications at the 5- and 6-positions of the benzimidazole ring are typically achieved by starting with an appropriately substituted o-phenylenediamine. For example, to synthesize analogues with different substituents at the 5-position, one would start with a 4-substituted-1,2-diaminobenzene. A variety of these starting materials are commercially available or can be synthesized through standard aromatic substitution reactions.

A general synthetic route involves the condensation of a 4-substituted-1,2-diaminobenzene with cyclopentanecarboxylic acid, often in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under microwave irradiation to drive the cyclization. nih.gov For instance, the reaction of 4-chloro-1,2-diaminobenzene with cyclopentanecarboxylic acid would yield 2-cyclopentyl-5-chloro-1H-benzimidazole. Similarly, starting with 4-methoxy-1,2-diaminobenzene would produce 2-cyclopentyl-5-methoxy-1H-benzimidazole. google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a halogenated benzimidazole precursor (e.g., 5-bromo-2-cyclopentyl-1H-benzimidazole) provide a powerful method for introducing a wide range of substituents at the 5-position. nih.gov

Table of Synthesized 5-Substituted 2-Cyclopentyl-1H-benzimidazole Analogues

| Compound ID | 5-Substituent | Starting Diamine | Synthetic Method |

|---|---|---|---|

| 1a | -CH₃ | 4-Methyl-1,2-diaminobenzene | Condensation with cyclopentanecarboxylic acid |

| 1b | -Cl | 4-Chloro-1,2-diaminobenzene | Condensation with cyclopentanecarboxylic acid |

| 1c | -OCH₃ | 4-Methoxy-1,2-diaminobenzene | Condensation with cyclopentanecarboxylic acid |

| 1d | -NO₂ | 4-Nitro-1,2-diaminobenzene | Condensation with cyclopentanecarboxylic acid |

Alterations to the Cyclopentyl Substituent (e.g., ring size, unsaturation)

To modify the cyclopentyl group, the most straightforward approach is to vary the carboxylic acid used in the initial condensation reaction. For example, using cyclobutanecarboxylic acid or cyclohexanecarboxylic acid in place of cyclopentanecarboxylic acid would yield the corresponding 2-cyclobutyl- or 2-cyclohexyl-5-methyl-1H-benzimidazole analogues.

Introducing unsaturation can be achieved by using a carboxylic acid with a double bond, such as cyclopent-1-enecarboxylic acid. The condensation of this acid with 4-methyl-1,2-diaminobenzene would produce 2-(cyclopent-1-en-1-yl)-5-methyl-1H-benzimidazole.

Table of Synthesized 2-Cycloalkyl-5-methyl-1H-benzimidazole Analogues

| Compound ID | 2-Substituent | Carboxylic Acid |

|---|---|---|

| 2a | Cyclopentyl | Cyclopentanecarboxylic acid |

| 2b | Cyclobutyl | Cyclobutanecarboxylic acid |

| 2c | Cyclohexyl | Cyclohexanecarboxylic acid |

| 2d | Cyclopent-1-en-1-yl | Cyclopent-1-enecarboxylic acid |

Substitutions at the Imidazole Nitrogen Atoms (e.g., N1-alkylation)

N-alkylation of the benzimidazole ring is a common strategy to introduce further diversity and modulate properties such as solubility and metabolic stability. The reaction of this compound with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetone, typically yields the N1-alkylated product. researchgate.netnih.gov

For example, reacting this compound with ethyl iodide in the presence of K₂CO₃ would yield 1-ethyl-2-cyclopentyl-5-methyl-1H-benzimidazole. A variety of alkylating agents can be used, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl halides, to introduce a wide range of substituents at the N1 position. Microwave-assisted N-alkylation has also been shown to be an efficient method for this transformation. diva-portal.org

Table of Synthesized N1-Substituted this compound Analogues

| Compound ID | N1-Substituent | Alkylating Agent | Base/Solvent |

|---|---|---|---|

| 3a | -H | - | - |

| 3b | -CH₂CH₃ | Ethyl iodide | K₂CO₃ / DMF |

| 3c | -CH₂Ph | Benzyl bromide | NaH / THF nih.gov |

| 3d | -CH₂CH₂OH | 2-Bromoethanol | Cs₂CO₃ / DMF |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Cyclopentyl-5-chloro-1H-benzimidazole |

| 2-Cyclopentyl-5-methoxy-1H-benzimidazole |

| 2-Cyclobutyl-5-methyl-1H-benzimidazole |

| 2-Cyclohexyl-5-methyl-1H-benzimidazole |

| 2-(Cyclopenten-1-yl)-5-methyl-1H-benzimidazole |

| 2-(Cyclopentylmethyl)-5-methyl-1H-benzimidazole |

| 2-(Cyclopentylethyl)-5-methyl-1H-benzimidazole |

| Bicyclo[2.2.1]heptyl |

| 1-Ethyl-2-cyclopentyl-5-methyl-1H-benzimidazole |

| 4-Methyl-1,2-diaminobenzene |

| Cyclopentanecarboxylic acid |

| Polyphosphoric acid |

| 4-Chloro-1,2-diaminobenzene |

| 4-Methoxy-1,2-diaminobenzene |

| 5-Bromo-2-cyclopentyl-1H-benzimidazole |

| Cyclobutanecarboxylic acid |

| Cyclohexanecarboxylic acid |

| Cyclopent-1-enecarboxylic acid |

| 2-(Cyclopent-1-en-1-yl)-5-methyl-1H-benzimidazole |

| Potassium carbonate |

| Sodium hydride |

| Dimethylformamide |

| Acetone |

| Ethyl iodide |

| Benzyl bromide |

Derivatization at the C2 Position

The C2 position of the benzimidazole scaffold is a primary site for chemical modification, allowing for the synthesis of a diverse library of analogues with varied properties. nih.gov While the direct synthesis of 2-substituted benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes, post-synthetic derivatization of a pre-formed benzimidazole core like this compound offers an alternative route to novel compounds. wikipedia.orgresearchgate.net Methodologies for functionalizing the C2 position are crucial for exploring structure-activity relationships. nih.gov

One prominent strategy involves the direct C-H functionalization of the benzimidazole ring. For instance, copper-catalyzed three-component coupling reactions can be employed to introduce various substituents at the C2 position. rsc.org Another approach is the enantioselective C2-allylation, which utilizes 1,3-diene pronucleophiles in the presence of a copper hydride catalyst. nih.gov This method is significant as it allows for the creation of chiral substituents at the C2 position with high stereoselectivity. nih.gov

Characterization of Novel Derivatives (Spectroscopic and Crystallographic Data)

The structural elucidation of newly synthesized derivatives of this compound relies heavily on modern analytical techniques, primarily spectroscopic and crystallographic methods. These techniques provide definitive information on molecular structure, connectivity, and conformation.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the chemical structure.

¹H NMR spectra provide information about the number and environment of protons. For C2-substituted benzimidazoles, characteristic signals include aromatic protons on the benzimidazole core, protons of the C2-substituent, and the N-H proton of the imidazole ring (which can sometimes be broad or exchangeable). For example, in 2-benzyl-1-methyl-1H-benzo[d]imidazole, the methylene protons (CH₂) of the benzyl group appear as a singlet around 4.29 ppm, while the aromatic protons resonate in the 7.19-7.78 ppm range. rsc.org

¹³C NMR spectra reveal the carbon framework of the molecule. The C2 carbon of the benzimidazole ring is particularly diagnostic, with its chemical shift being sensitive to the nature of the substituent. For 2-benzyl-1-methyl-1H-benzo[d]imidazole, the C2 carbon appears at 153.2 ppm. rsc.org

Infrared (IR) spectroscopy is used to identify characteristic functional groups. The N-H stretching vibration in benzimidazoles typically appears as a broad band in the region of 3100-3400 cm⁻¹. ijpcbs.com The C=N stretching vibration of the imidazole ring is observed around 1690 cm⁻¹. ijpcbs.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. rsc.org

Interactive Table: Spectroscopic Data for Selected 2-Substituted Benzimidazole Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |

|---|---|---|---|---|

| 2-Phenyl-1H-benzo[d]imidazole | 12.88 (bs, 1H), 7.75 (d, 2H), 7.66 (d, 1H), 7.53 (d, 1H), 7.21 (m, 2H) rsc.org | 151.1, 130.1, 129.7, 128.9, 126.4, 122.0, 118.8, 111.3 rsc.org | 3107 (N-H), 1690 (C=N) ijpcbs.com | 195.09 [M+H]⁺ rsc.org |

| 2-Benzyl-1-methyl-1H-benzo[d]imidazole | 7.78–7.75 (m, 1H), 7.29–7.19 (m, 8H), 4.29 (s, 2H), 3.54 (s, 3H) rsc.org | 153.2, 142.4, 136.0, 135.9, 128.7, 128.3, 126.8, 122.2, 121.8, 119.3, 108.9, 34.3, 29.9 rsc.org | 3058, 2854, 1639, 1450 rsc.org | 222.12 [M]⁺ |

| 2-Cyclohexyl-1H-benzo[d]imidazole | N/A | N/A | N/A | N/A |

Crystallographic Data: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net This technique confirms the molecular structure and reveals details about intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the material. researchgate.netnih.gov For example, the crystal structure of 2-(3-hydroxypropyl)benzimidazole (B1345757) shows that molecules are linked by O—H⋯N and N—H⋯O hydrogen bonds, forming zigzag chains. nih.gov The planarity of the benzimidazole unit and the conformation of substituents are also determined with high precision. researchgate.net

Interactive Table: Crystallographic Data for Selected Benzimidazole Derivatives

| Compound Name | Crystal System | Space Group | Key Unit Cell Parameters | Ref. |

|---|---|---|---|---|

| 2-(o-Aminophenyl)benzimidazole | Monoclinic | P2₁/n | a=9.6610(2) Å, b=5.6329(1) Å, c=19.4623(4) Å, β=91.68(1)° | scispace.com |

| 1-(Naphthalen-1-yl)-2-phenyl-1H-benzimidazole benzene hemisolvate | Triclinic | P-1 | a=8.5529(3) Å, b=9.4517(3) Å, c=11.8936(3) Å, α=86.334(2)°, β=88.428(2)°, γ=78.298(2)° | researchgate.net |

Investigation of Structure-Property Relationships (Chemical and Biophysical)

Understanding the relationship between the molecular structure of this compound derivatives and their properties is essential for designing compounds with specific functions. Modifications, particularly at the C2 position, can significantly influence both chemical and biophysical characteristics. nih.gov

Chemical Properties: The nature of the substituent at the C2 position can alter the electronic properties of the benzimidazole ring system. Electron-donating groups (like alkyls) and electron-withdrawing groups can affect the basicity and acidity of the imidazole nitrogens. scholarsresearchlibrary.com The pKa of benzimidazole's conjugate acid is approximately 5.6, and this can be modulated by substituents. wikipedia.org Solubility is another key chemical property influenced by structure. The parent benzimidazole is more soluble in polar solvents. researchgate.net Introducing non-polar substituents, such as the cyclopentyl group or other long alkyl chains at the C2 position, generally increases solubility in non-polar solvents. researchgate.net Conversely, introducing polar groups can enhance solubility in polar, aqueous media. ijpcbs.com

Biophysical Properties: The biophysical properties of benzimidazole derivatives are critical for their interaction with biological systems. The substituent at the C2 position plays a vital role in determining how the molecule interacts with biological targets like enzymes or receptors. ontosight.ainih.gov

Lipophilicity: The size and nature of the C2 substituent are major determinants of the molecule's lipophilicity (fat-solubility), which affects its ability to cross cell membranes. A study on PPARγ agonists showed that increasing the length of the alkyl chain at C2 (from propyl to butyl) increased activity, suggesting an optimal lipophilicity for receptor binding. nih.gov Replacing the alkyl chain with a phenyl group further enhanced activity, indicating the importance of both size and electronic character. nih.gov

Steric and Electronic Effects: The steric bulk of the C2 group can influence binding affinity by either promoting a favorable conformation or causing steric hindrance. For instance, a bulky tert-butyl group at C2 was found to be as effective as an iso-butyl group in PPARγ activation. nih.gov The introduction of specific functional groups can also lead to new interactions. A hydroxyl group on a C2-phenyl substituent was found to drastically decrease activity, likely due to unfavorable hydrophilic interactions within a hydrophobic binding pocket. nih.gov

Hydrogen Bonding: The N-H group of the imidazole ring is a potential hydrogen bond donor, and the imine nitrogen is a hydrogen bond acceptor. These interactions are often critical for the binding of benzimidazole derivatives to their biological targets. nih.gov Modifications that alter the accessibility or electronic nature of these sites can significantly impact binding affinity.

Advanced Analytical Techniques in the Study of 2 Cyclopentyl 5 Methyl 1h Benzimidazole

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if chiral forms exist)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in the study of chiral molecules—compounds that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of plane-polarized light by enantiomers.

For 2-Cyclopentyl-5-methyl-1H-benzimidazole, an analysis of its molecular structure reveals the absence of a stereocenter. The cyclopentyl group attached at the second position of the benzimidazole (B57391) ring does not render the molecule chiral, as there is a plane of symmetry. Consequently, this compound is an achiral molecule and does not exist as a pair of enantiomers. Therefore, chiroptical spectroscopic techniques such as CD and ORD are not applicable for the enantiomeric characterization of this compound.

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Complementary Structural Information

Vibrational spectroscopy, particularly Raman spectroscopy, provides invaluable insights into the molecular structure and bonding of a compound. It is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. The change in the energy of the scattered light gives information about the vibrational modes of the molecule. While no specific Raman spectrum for this compound is publicly available, the expected characteristic vibrational modes can be inferred from studies on similar benzimidazole derivatives.

Raman spectroscopy offers complementary information to Fourier-Transform Infrared (FTIR) spectroscopy. For instance, non-polar bonds with symmetric stretching vibrations, which are weak in FTIR, often produce strong signals in Raman spectra. Key vibrational modes expected for this compound would include:

Benzimidazole Ring Vibrations: The stretching and bending vibrations of the fused benzene (B151609) and imidazole (B134444) rings would give rise to a series of characteristic bands. The C=N and C=C stretching vibrations are typically observed in the 1400-1650 cm⁻¹ region.

Cyclopentyl Group Vibrations: The C-H stretching vibrations of the cyclopentyl group are expected in the 2800-3000 cm⁻¹ range. The CH₂ scissoring and twisting modes would appear in the 1400-1500 cm⁻¹ and 1200-1300 cm⁻¹ regions, respectively.

Methyl Group Vibrations: The C-H stretching vibrations of the methyl group would also be found in the 2800-3000 cm⁻¹ region, while the characteristic bending vibrations would be located around 1375 cm⁻¹ and 1450 cm⁻¹.

N-H Vibrations: The N-H stretching vibration of the imidazole ring is expected to produce a band in the 3200-3500 cm⁻¹ region, though this can be broad and influenced by hydrogen bonding.

A hypothetical table of expected Raman shifts for this compound is presented below, based on data from related benzimidazole compounds.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Benzimidazole Ring | C=C/C=N Stretching | 1400 - 1650 |

| Ring Breathing | 900 - 1200 | |

| Cyclopentyl Group | C-H Stretching | 2850 - 2980 |

| CH₂ Scissoring | 1440 - 1470 | |

| Methyl Group | C-H Stretching | 2900 - 2990 |

| C-H Bending (Asymmetric) | ~1450 | |

| C-H Bending (Symmetric) | ~1375 | |

| Imidazole N-H | N-H Stretching | 3200 - 3500 |

Photoelectron Spectroscopy for Electronic Structure Validation

Photoelectron spectroscopy (PES) is a powerful technique used to determine the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are two main types of PES. While specific experimental PES data for this compound is not available, the principles of the technique can be applied to understand its electronic properties.

XPS, often used for elemental composition and chemical state analysis, would provide information on the core-level binding energies of the carbon, nitrogen, and any other atoms present. The binding energies of the C 1s and N 1s electrons would be sensitive to their local chemical environment. For instance, the nitrogen atoms in the imidazole ring would have distinct N 1s binding energies, reflecting their different chemical states (e.g., pyrrole-type vs. pyridine-type nitrogen).

UPS, which uses lower energy radiation, probes the valence molecular orbitals. The resulting spectrum would show a series of bands corresponding to the ionization energies of the valence electrons. This data is crucial for validating theoretical calculations of the molecular orbital energy levels, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Such information is vital for understanding the molecule's reactivity and its potential as a charge-transporting material in organic electronics.